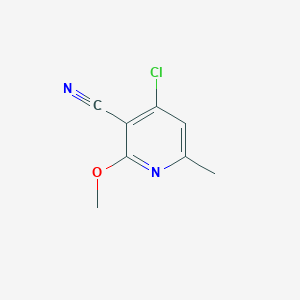

4-Chloro-2-methoxy-6-methylnicotinonitrile

CAS No.:

Cat. No.: VC20409733

Molecular Formula: C8H7ClN2O

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClN2O |

|---|---|

| Molecular Weight | 182.61 g/mol |

| IUPAC Name | 4-chloro-2-methoxy-6-methylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C8H7ClN2O/c1-5-3-7(9)6(4-10)8(11-5)12-2/h3H,1-2H3 |

| Standard InChI Key | MWONWWCIJMXSPK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=N1)OC)C#N)Cl |

Introduction

4-Chloro-2-methoxy-6-methylnicotinonitrile is an organic compound with the chemical formula C8H7ClN2O. It is classified as a nicotinonitrile derivative, which is part of the broader class of pyridine compounds. These compounds are significant in organic chemistry due to their versatility in synthesis and potential applications in pharmaceuticals and agrochemicals.

Synthesis and Chemical Reactions

The synthesis of 4-Chloro-2-methoxy-6-methylnicotinonitrile involves multi-step reactions that can vary depending on the starting materials and desired yield. While specific synthesis routes are not detailed in the available literature, compounds like this are often synthesized through reactions involving halogenation, methoxylation, and nitrilation of pyridine derivatives.

Potential Reactions:

-

Halogenation: Involves the introduction of a chlorine atom into the pyridine ring.

-

Methoxylation: Involves the addition of a methoxy group to the pyridine ring.

-

Nitrilation: Involves the introduction of a cyano group into the pyridine ring.

Applications and Research Findings

4-Chloro-2-methoxy-6-methylnicotinonitrile is primarily used as a building block in organic synthesis. Its applications can extend to the development of pharmaceuticals and agrochemicals due to its structural features, which are similar to those of compounds with biological activity.

Potential Applications:

-

Pharmaceutical Development: Compounds with similar structures have been investigated for antimicrobial and anticancer properties.

-

Agrochemicals: The pyridine structure is common in compounds used as pesticides or herbicides.

Analytical Techniques

To analyze and confirm the structure of 4-Chloro-2-methoxy-6-methylnicotinonitrile, several analytical techniques are employed:

Techniques Used:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

High Performance Liquid Chromatography (HPLC): Used to determine purity.

-

Mass Spectrometry: Helps in confirming the molecular weight and structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume